N2-(4-methoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(4-methoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazine ring, which is a nitrogen-containing heterocycle, and is modified with methoxyphenyl, morpholino, and phenyl groups.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxyaniline and morpholine as starting materials.
Reaction Steps:
The 4-methoxyaniline is first diazotized to form a diazonium salt.
This diazonium salt is then reacted with cyanuric chloride in the presence of a base to form the triazine ring.
The morpholino group is introduced through nucleophilic substitution reactions.
Finally, the phenyl group is added through a coupling reaction with aniline.
Industrial Production Methods: The compound can be produced on an industrial scale using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholino group can be substituted with other nucleophiles.
Coupling Reactions: The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous ether.
Substitution: Nucleophiles like amines, alcohols, or thiols, in polar aprotic solvents.
Coupling: Electrophiles like diazonium salts, in the presence of a base.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Derivatives with different nucleophiles.
Coupling: Phenyl-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to receptors or enzymes, altering their activity, and influencing biological processes.
Comparison with Similar Compounds
N2-(4-methoxyphenyl)pyridine-2,3-diamine: Similar in structure but lacks the triazine ring.
N,N,N',N'-Tetrakis(4-methoxyphenyl)benzidine: Contains multiple methoxyphenyl groups but has a different core structure.
N2-(4-methoxyphenyl)-N4-phenyl-pyrimidine-2,4-diamine: Similar triazine-based structure but with a pyrimidine ring instead.
Uniqueness: N2-(4-methoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is unique due to its specific combination of functional groups and the presence of the triazine ring, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2.ClH/c1-27-17-9-7-16(8-10-17)22-19-23-18(21-15-5-3-2-4-6-15)24-20(25-19)26-11-13-28-14-12-26;/h2-10H,11-14H2,1H3,(H2,21,22,23,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFVEIPZOWKBGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.